One primary research area involving 1,3-DNG is its role as a metabolite of nitroglycerin. When nitroglycerin is broken down by the body, 1,3-DNG is one of the products formed. Researchers studying the pharmacokinetics (movement and effects of drugs in the body) of nitroglycerin may measure 1,3-DNG levels to understand how the body processes the drug. Source: National Institutes of Health, [PubMed Central: ]
Researchers can also use isotope-labeled forms of 1,3-DNG as tracers in specific scientific studies. These tracers contain atoms with a slightly heavier mass than those found in naturally occurring 1,3-DNG. By tracking the movement of these tracers, researchers can gain insights into various processes, such as:
1,3-Dinitroglycerin is a chemical compound with the molecular formula C₃H₆N₂O₇. It is a dinitrate derivative of glycerol, where two of the hydroxyl groups are converted into nitrate esters. This compound is closely related to nitroglycerin, which is a well-known explosive. 1,3-Dinitroglycerin appears as a colorless to pale yellow, viscous liquid and is recognized for its explosive properties and potential applications in various fields, including medicine and industry .
DNG is an extremely dangerous compound due to its high sensitivity to shock, heat, and friction. It can detonate with minimal provocation, posing a serious threat of explosion and injury.
This reaction illustrates the breakdown of 1,3-dinitroglycerin into carbon dioxide, water, nitrogen gas, and oxygen upon detonation. The heat released during this process can be significant, contributing to its classification as a high-energy explosive . Additionally, it can react with acids to regenerate nitroglycerin and water:
The biological activity of 1,3-dinitroglycerin has been studied primarily in the context of its pharmacological effects. It acts as a vasodilator, meaning it can widen blood vessels and improve blood flow. This property makes it useful in treating conditions like angina pectoris and heart failure. The compound exerts its effects by releasing nitric oxide in the body, which relaxes smooth muscle cells in blood vessels .
The synthesis of 1,3-dinitroglycerin typically involves the nitration of glycerol. The process is conducted using a mixture of concentrated sulfuric acid and nitric acid. Key steps include:
This method requires careful temperature control and monitoring due to the exothermic nature of the reaction.
1,3-Dinitroglycerin has several applications across different fields:
Interaction studies involving 1,3-dinitroglycerin focus on its pharmacokinetics and interactions with other drugs. It has been noted that co-administration with phosphodiesterase inhibitors can enhance its vasodilatory effects but may also increase the risk of hypotension. Furthermore, interactions with alcohol can exacerbate side effects like dizziness and headaches.
Research into the biochemical pathways influenced by 1,3-dinitroglycerin continues to provide insights into its therapeutic potential and safety profile .
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Nitroglycerin | C₃H₅N₃O₉ | Well-known explosive; used medically as a vasodilator |
1,2-Dinitroglycerin | C₃H₅N₂O₇ | Similar structure; different reactivity; less studied |
Glycidyl Nitrate | C₃H₅N₃O₉ | Derived from dinitroglycerin; used in polymer production |
Trinitrotoluene | C₇H₅N₃O₆ | Another explosive; widely used but more stable than nitroglycerin |
The uniqueness of 1,3-dinitroglycerin lies in its specific structural configuration that allows for distinct reactivity patterns compared to its analogs. Its dual role as both an explosive and a pharmaceutical agent highlights its versatility within chemical applications .
1,3-Dinitroglycerin, systematically named as 1,2,3-propanetriol 1,3-dinitrate, possesses the molecular formula C3H6N2O7 with a molecular weight of 182.09 grams per mole. The compound's structure consists of a three-carbon backbone derived from glycerol, where nitrate groups occupy the primary hydroxyl positions at carbons 1 and 3, while the secondary hydroxyl group at carbon 2 remains unsubstituted. This selective nitration pattern creates an asymmetric molecule with distinct chemical properties compared to other glycerol nitrate derivatives.
The International Union of Pure and Applied Chemistry name for this compound is 2-hydroxy-1,3-propanediyl dinitrate, reflecting its structural arrangement where two nitrate ester groups are connected to the terminal carbon atoms of the propane chain. The compound exhibits achiral stereochemistry with no defined stereocenters, resulting in a single structural configuration. The Chemical Abstracts Service has assigned this compound the registry number 623-87-0, which serves as its unique identifier in chemical databases and regulatory systems.
The structural formula of 1,3-dinitroglycerin can be represented using the Simplified Molecular Input Line Entry System notation as OC(CON+=O)CON+=O, which clearly illustrates the positioning of the nitrate groups and the free hydroxyl group. The International Chemical Identifier for this compound is InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key is ASIGVDLTBLZXNC-UHFFFAOYSA-N, which serves as a fixed-length identifier derived from the full International Chemical Identifier string.
The compound's three-dimensional structure reveals the spatial arrangement of atoms, with the central carbon bearing the free hydroxyl group positioned between the two nitrated terminal carbons. This configuration contributes to the compound's physical properties and chemical reactivity patterns. The nitrate groups are oriented to minimize steric hindrance while maintaining optimal electronic interactions within the molecule.